Product packaging for Ophiobolinb(Cat. No.:CAS No. 5601-74-1)

Ophiobolinb

Cat. No.: B106531
CAS No.: 5601-74-1
M. Wt: 402.6 g/mol
InChI Key: SXRLPRKYTRWOES-OTRLCWIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Classification within the Ophiobolin Family

Ophiobolin B is a naturally occurring compound primarily produced by various species of fungi. ontosight.ai It has been isolated from fungi belonging to the genera Bipolaris, Cochliobolus, and Aspergillus. nih.govontosight.ai Specifically, it is known to be a metabolite of Helminthosporium oryzae (also known as Bipolaris oryzae or Cochliobolus heterostrophus). nih.govmedchemexpress.com

The ophiobolin family is classified into subgroups, typically designated by letters (A, B, C, etc.) in order of their discovery. nih.govresearchgate.net Ophiobolin B is thus one of the earlier identified members of this family. nih.govresearchgate.net The structural variations among ophiobolins often involve different functional groups and stereochemistry, leading to a wide array of derivatives. nih.govbeilstein-journals.org

Table 1: Fungal Sources of Ophiobolin B

Fungus Species Classification
Bipolaris leersia Fungus
Bipolaris oryzae Fungus
Cochliobolus heterostrophus Fungus
Drechslera oryzae Fungus

This table is based on information from multiple sources. nih.govmedchemexpress.comcaymanchem.com

Historical Perspectives on Discovery and Early Research Directions

The first member of the ophiobolin family, Ophiobolin A, was isolated in 1958 from the plant pathogenic fungus Ophiobolus miyabeanus. nih.govspandidos-publications.com This discovery paved the way for the identification of other ophiobolins, including Ophiobolin B, which was first isolated from the culture filtrate of Helminthosporium zizaniae or Ophiobolus heterostrophus. chegg.com

Early research on ophiobolins was primarily focused on their phytotoxic properties, as they are produced by fungi that are pathogenic to important agricultural crops like rice, maize, and sorghum. nih.govresearchgate.net Scientists investigated their role in causing brown spot lesions on the leaves of these plants. mdpi.com These initial studies established ophiobolins as potent phytotoxins. nih.gov

Current Research Significance and Broad Biological Activities of Ophiobolin B

In recent years, the research focus on Ophiobolin B has expanded significantly beyond its phytotoxic effects. nih.gov It is now recognized for a broad spectrum of biological activities, making it a compound of interest for potential applications in medicine and agriculture. ontosight.ai

Current research highlights the following activities of Ophiobolin B:

Antifungal properties: Ophiobolin B has demonstrated activity against various fungal strains, including certain plant pathogenic fungi. ontosight.ailktlabs.com

Cytotoxicity: The compound exhibits cytotoxic effects against a range of cancer cell lines, suggesting its potential as an anticancer agent. ontosight.ai

Inhibition of cellular processes: Ophiobolin B can interfere with critical cellular functions. It is known to be an irreversible antagonist of calmodulin, a key calcium-sensing protein involved in numerous cellular processes. caymanchem.com It also inhibits proton extrusion, potassium uptake, and cell enlargement in plants. medchemexpress.com

The diverse biological profile of Ophiobolin B has made it a valuable tool for scientific investigation and a promising candidate for the development of new therapeutic agents and agricultural products. nih.govontosight.ai

Table 2: Overview of Ophiobolin B's Biological Activities

Activity Description
Antifungal Inhibits the growth of various fungal species. ontosight.ailktlabs.com
Cytotoxic Shows toxic effects on cancer cells. ontosight.ai
Calmodulin Antagonist Irreversibly binds to and inhibits calmodulin. caymanchem.com

| Phytotoxic | Inhibits plant cell processes like proton extrusion and potassium uptake. medchemexpress.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O4 B106531 Ophiobolinb CAS No. 5601-74-1

Properties

CAS No.

5601-74-1

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(1R,3S,4R,7S,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde

InChI

InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/t17-,19-,21+,22+,23+,24+,25-/m0/s1

InChI Key

SXRLPRKYTRWOES-OTRLCWIBSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O

Canonical SMILES

CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O

Appearance

White solid

Synonyms

Cochliobolin B;  [1R-[1α,3aβ,6aα,7α,7(S*),9aβ,10aβ]]-7-(1,5-Dimethyl-4-hexenyl)-1,2,3,3a,6,6a,7,8,9,9a,10,10a-odecahydro-1,7-dihydroxy-1,9a-dimethyl-3-oxo-dicyclopenta[a,d]cyclooctene-4-carboxaldehyde;  (1R,3aS,6aR,7S,9aR,10aS)- 7-[(1S)-1,5-Dimethyl-4-

Origin of Product

United States

Biological Sources and Biosynthetic Pathways of Ophiobolin B

Fungal Producers of Ophiobolin B and Related Sesterterpenoids

The production of ophiobolin B and its analogs is widespread among several fungal genera, with some being more prolific producers than others.

Primary Fungal Genera (e.g., Bipolaris, Aspergillus, Cochliobolus)

The majority of ophiobolins, including ophiobolin B, have been isolated from fungi belonging to the genera Bipolaris and Aspergillus. nih.govnih.govresearchgate.netencyclopedia.pub Species of Bipolaris, such as Bipolaris oryzae (previously known as Helminthosporium oryzae or Drechslera oryzae), Bipolaris maydis, and Bipolaris sorghicola, are well-documented producers of ophiobolins A and B. researchgate.netrsc.orgcnr.it The genus Cochliobolus, which is the teleomorph (sexual reproductive stage) of Bipolaris, is also a significant source of these compounds. For instance, Cochliobolus heterostrophus has been shown to produce ophiobolin B. rsc.org It is worth noting that some taxonomic confusion has existed in the past, with the same fungus being referred to by different names, but reclassification has clarified many of these instances. nih.gov

Fungi from the genus Aspergillus, particularly those from marine environments, are also major producers of a variety of ophiobolins. nih.govrsc.org For example, Aspergillus section Usti and Aspergillus stellatus (formerly Emericella variecolor) are known to produce several ophiobolin analogs. nih.govrsc.org While Bipolaris species are major producers of ophiobolins A and B, Aspergillus species tend to produce other analogs like ophiobolins C, G, H, and K. nih.govmdpi.com

Table 1: Primary Fungal Producers of Ophiobolin B and Related Compounds

Fungal GenusSpeciesOphiobolins Produced
BipolarisB. oryzae, B. maydis, B. sorghicola, B. leersia, B. setariaeOphiobolin A, Ophiobolin B, Ophiobolin I, and others. rsc.orgnih.govcaymanchem.com
AspergillusA. ustus, A. stellatusOphiobolin C, G, H, K, and others. nih.govnih.govrsc.orgtandfonline.com
CochliobolusC. heterostrophus, C. miyabeanusOphiobolin A, Ophiobolin B, and others. nih.govrsc.orgrsc.org

Minor Fungal and Bacterial Producers and Biotransformations

Beyond the primary genera, other fungi have been identified as minor producers of ophiobolins. These include species within the genera Drechslera, Penicillium, Cephalosporium, Ulocladium, and Mollisia. nih.govmdpi.com For example, Drechslera gigantea has been reported to produce ophiobolin B. rsc.org

Interestingly, while fungi are the primary natural source of ophiobolin B, some bacteria have been shown to perform biotransformations on related ophiobolins. For instance, Polyangium cellulosum and Pseudomonas aeruginosa can convert ophiobolin A into ophiobolin A lactone and ophiobolin B lactone, respectively. nih.govmdpi.com This indicates the potential for microbial systems to modify the core ophiobolin structure.

Genetics and Enzymology of Ophiobolin Biosynthesis

The biosynthesis of ophiobolin B is a complex process involving a dedicated gene cluster and a series of enzymatic reactions.

Key Enzymes and Gene Clusters Involved (e.g., Sesterterpene Synthases, Cytochrome P450s)

The genetic blueprint for ophiobolin biosynthesis is located in a gene cluster, often referred to as the "obl" cluster. nih.govencyclopedia.pub A key enzyme in this cluster is a bifunctional sesterterpene synthase, named OblA (or AcOS in Aspergillus clavatus). researchgate.netuniprot.orgnih.gov This enzyme possesses two distinct domains: a C-terminal prenyltransferase domain that synthesizes geranylfarnesyl diphosphate (B83284) (GFPP), and an N-terminal terpene cyclase domain that catalyzes the cyclization of GFPP to form the initial 5-8-5 tricyclic skeleton of the ophiobolin family, ophiobolin F. uniprot.orgnih.govuniprot.org

Subsequent modifications of the ophiobolin F backbone are carried out by other enzymes encoded within the obl cluster. Cytochrome P450 monooxygenases play a crucial role in the oxidation of the ophiobolin skeleton. acs.orgtoku-e.comresearchgate.netuniprot.org For example, the enzyme OblB, a cytochrome P450, is responsible for a multi-step oxidation of ophiobolin F to yield ophiobolin C. uniprot.orgacs.org Further enzymatic steps, likely involving other oxidoreductases, are presumed to convert ophiobolin C to ophiobolin B and other analogs. uniprot.org In some fungi, the genes for these modifying enzymes are located within the main obl cluster, while in others, they can be found elsewhere in the genome, suggesting some variability in the organization of the biosynthetic pathway. nih.govencyclopedia.pubsemanticscholar.org

Table 2: Key Enzymes in Ophiobolin Biosynthesis

EnzymeTypeFunction
OblA (AcOS)Bifunctional Sesterterpene SynthaseSynthesizes and cyclizes GFPP to form the ophiobolin F skeleton. uniprot.orgnih.gov
OblBCytochrome P450 MonooxygenaseCatalyzes the oxidation of ophiobolin F to ophiobolin C. uniprot.orgacs.org
OblCFAD-dependent OxidoreductaseInvolved in later-stage modifications of the ophiobolin skeleton. nih.govuniprot.org

Precursor Pathways (e.g., Mevalonate (B85504) Pathway)

Chemoenzymatic and Synthetic Biology Approaches for Ophiobolin B Production

The low yield of ophiobolin B from natural fungal sources has prompted the exploration of alternative production strategies. researchgate.net Chemoenzymatic synthesis, which combines chemical and enzymatic reactions, offers a potential route to produce ophiobolin B and its analogs. rsc.org This approach could leverage the specificity of enzymes like sesterterpene synthases and cytochrome P450s to perform challenging chemical transformations.

Advanced Studies on the Biological Activities of Ophiobolin B

Antifungal Efficacy and Mechanisms

Ophiobolin B has demonstrated notable antifungal properties, which are detailed below.

Spectrum of Antifungal Activity Against Fungal Pathogens

Ophiobolin B has been shown to be effective against a range of fungal pathogens. In studies examining its effects on various Zygomycetes, Ophiobolin B exhibited minimum inhibitory concentration (MIC) values between 25 and 50 μg/mL. nih.govmedchemexpress.com This class of fungi includes important postharvest pathogens. oup.com Research has also confirmed its strong activity against Trichophyton mentagrophytes in agar-well diffusion assays. oup.comoup.com

Table 1: Antifungal Activity of Ophiobolin B

Fungal PathogenObserved EffectMIC (μg/mL)Citation
ZygomycetesInhibition of growth25-50 nih.govmedchemexpress.comresearchgate.net
Trichophyton mentagrophytesStrong inhibitory activityNot specified in diffusion assay oup.comoup.comtandfonline.com

Cellular Morphological Alterations and Spore Germination Inhibition

While much of the detailed research on morphological changes has focused on the related compound Ophiobolin A, it provides a framework for understanding the potential mechanisms of Ophiobolin B. Ophiobolin A has been observed to inhibit the sporangiospore germination of Mucor circinelloides. nih.govoup.com This inhibition is accompanied by significant morphological changes in the fungus, including the formation of degenerated, thick, or swollen cells with septa, and cytoplasm effusions from damaged cells. nih.govoup.comresearchgate.net At a concentration of 3.2 μg/mL, Ophiobolin A completely blocked spore germination, leading to only spherical growth. oup.comoup.com These findings suggest that ophiobolins as a class interfere with normal fungal development and structural integrity.

Induction of Programmed Cell Death in Fungi

Studies involving fluorescence microscopy with annexin (B1180172) and propidium (B1200493) iodide staining have suggested that Ophiobolin A induces an apoptosis-like programmed cell death (PCD) in Mucor circinelloides. nih.govoup.comoup.com This is characterized by the externalization of phosphatidylserine (B164497) and DNA strand breaks. oup.com At lower concentrations (1.6 μg/mL), fungal cells treated with Ophiobolin A showed signs of apoptosis while still forming germ tubes. oup.comoup.com At higher concentrations (3.2 μg/mL), the inner membrane structures were completely disorganized. oup.comoup.com DAPI staining of M. circinelloides and Rhizopus stolonifer spores treated with Ophiobolin A revealed degenerated nuclear images indicative of chromatin fragmentation, a hallmark of apoptosis. researchgate.net While these specific studies focused on Ophiobolin A, the shared chemical scaffold with Ophiobolin B suggests a potentially similar mechanism of inducing fungal PCD.

Anticancer Potential and Cytotoxic Effects of Ophiobolin B

Ophiobolin B has emerged as a compound of interest in cancer research due to its cytotoxic effects on various cancer cell lines.

In Vitro Cytotoxicity Across Diverse Cancer Cell Lines

Ophiobolin B has demonstrated potent cytotoxic activity against several types of cancer cells. In a study on chronic lymphocytic leukemia (CLL) cells, Ophiobolin B was one of the most effective ophiobolins, with a 50% lethal concentration (LC50) value between 1 and 8 nM. nih.gov It also displayed cytotoxic effects against normal lung fibroblasts at a 10 nM concentration. nih.gov The broader family of ophiobolins has shown inhibitory activity against a range of cancer cell lines, including those from breast cancer and glioblastoma. nih.gov For instance, Ophiobolin A, a closely related compound, displays cytotoxicity at nanomolar concentrations against various cancer cell lines and induces a form of non-apoptotic cell death called paraptosis in glioblastoma cells. elifesciences.orgcore.ac.uk

Table 2: In Vitro Cytotoxicity of Ophiobolin B and Related Ophiobolins

Cancer Cell LineCompoundEffectLC50/IC50Citation
Chronic Lymphocytic Leukemia (CLL)Ophiobolin BInduction of apoptosis1-8 nM nih.govresearchgate.net
Glioblastoma (U373)Ophiobolin AInduction of paraptosisNot specified elifesciences.orgmdpi.com
Breast Cancer (MDA-MB-231)Ophiobolin ACytotoxicityNot specified biorxiv.org
Leukemia (P388)Ophiobolin BInduces apoptosisNot specified researchgate.net

Impact on Multidrug Resistant (MDR) Cancer Cells and Cancer Stem Cells (CSCs)

Research into the broader class of ophiobolins indicates potential efficacy against challenging cancer cell populations. Ophiobolin A, for example, has been shown to be active against multidrug-resistant (MDR) cancer cells, suggesting it is not a substrate for common MDR-related efflux pumps. spandidos-publications.com It displayed similar growth-inhibitory activity in both cisplatin-sensitive and resistant ovarian cancer cells, as well as in adriamycin-sensitive and resistant lung cancer cells. spandidos-publications.com

Furthermore, studies have highlighted the potential of ophiobolins to target cancer stem cells (CSCs). Breast cancer cells that have undergone an epithelial-mesenchymal transition (EMT), a process that generates cells with CSC-like properties, are more sensitive to the cytotoxic effects of Ophiobolin A. nih.govresearchgate.netresearchgate.net Sub-cytotoxic exposure to Ophiobolin A was sufficient to suppress key features of CSCs, such as sphere formation and resistance to doxorubicin. nih.govresearchgate.net This suggests that ophiobolins, including Ophiobolin B, could be valuable in targeting the resilient CSC population that contributes to tumor recurrence and metastasis. tdl.org

Cell Cycle Perturbation and Cell Proliferation Inhibition

Ophiobolin B, a sesterterpenoid fungal phytotoxin, has demonstrated significant effects on cell cycle progression and the inhibition of cell proliferation in various cancer cell lines. caymanchem.comlktlabs.com Research has shown that ophiobolins can arrest the cell cycle at different phases, thereby impeding the growth of cancer cells. For instance, Ophiobolin A, a closely related compound, has been observed to cause an increase in G1 phase cells in MDA-MB-231 breast cancer cells. tandfonline.com This suggests a potential mechanism of action wherein these compounds interfere with the molecular machinery that governs cell cycle transitions.

The inhibitory effects on cell proliferation are potent, with studies reporting activity at sub-micromolar concentrations for some cancer cell types. nih.gov For example, Ophiobolin A has been shown to inhibit the proliferation of both solid and hematological cancer cells with IC50 values ranging from 0.4 to 4.3 μM. tandfonline.com The antiproliferative activity of ophiobolins extends to a wide array of cancer cell lines, including those of the breast, cervix, colon, glioblastoma, lung, leukemia, and melanoma. mdpi.com The mechanism behind this inhibition is multifaceted, involving the targeting of key signaling pathways that regulate cell growth, such as the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways. tandfonline.com

Table 1: Effect of Ophiobolin A on Cancer Cell Proliferation

Cell Line Cancer Type IC50 (μM) Reference
NCI-H1703 Lung 0.54 nih.gov
GL19 Glioblastoma 3.7 mdpi.com
T98G Glioblastoma 1.9 mdpi.com
U373-MG Glioblastoma 0.87 mdpi.com
Hs683 Glioblastoma 0.62 mdpi.com
U-87-MG Glioblastoma 3.8 mdpi.com
Various Solid & Hematological 0.4-4.3 tandfonline.com

It is noteworthy that the cytotoxic effects of ophiobolins can vary between different analogs. For instance, Ophiobolin A often exhibits greater cytotoxicity compared to its epimeric and anhydro counterparts. nih.gov This highlights the importance of the specific chemical structure in determining the biological activity of these compounds.

Induction of Distinct Cell Death Modalities (e.g., Apoptosis, Paraptosis, Necrosis)

Ophiobolin B and its analogs are capable of inducing various forms of programmed cell death in cancer cells, including apoptosis, paraptosis, and necrosis. nih.gov Apoptosis, or programmed cell death, is a key mechanism by which these compounds exert their anticancer effects. In cultured chronic lymphocytic leukemia (CLL) cells, Ophiobolin B has been shown to induce apoptosis at nanomolar concentrations. caymanchem.comapexbt.com Similarly, Ophiobolin A induces apoptosis in mouse leukemia cells and human melanoma cells. tandfonline.complos.org The induction of apoptosis is often mediated through the mitochondrial pathway, involving the depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and fragmentation of the mitochondrial network. plos.org

Interestingly, in certain cancer cell types that are resistant to apoptosis, such as glioblastoma multiforme (GBM), ophiobolins can induce a non-apoptotic form of cell death known as paraptosis. nih.gov Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, without the typical morphological features of apoptosis. researchgate.net This alternative cell death pathway provides a promising strategy for treating cancers that have developed resistance to conventional apoptosis-inducing therapies. nih.gov The induction of paraptosis by Ophiobolin A in glioblastoma cells is linked to the disruption of ion homeostasis, particularly potassium ions. researchgate.net

Necrosis, another form of cell death, has also been observed in response to ophiobolin treatment, particularly at higher concentrations. researchgate.net This form of cell death is typically characterized by cell swelling and lysis. The ability of ophiobolins to induce multiple cell death modalities underscores their potential as versatile anticancer agents.

Phytotoxic Impact and Plant-Fungus Interactions of Ophiobolin B

Ophiobolins, including Ophiobolin B, are well-documented as phytotoxins produced by various pathogenic fungi, playing a crucial role in plant diseases. mdpi.comapsnet.orgnih.gov These compounds are secondary metabolites produced by fungal genera such as Bipolaris, Drechslera, Cephalosporium, and Aspergillus. apexbt.com

Ophiobolins are considered virulence factors, contributing to the severity of plant diseases caused by pathogenic fungi. apsnet.orgnih.gov For instance, Bipolaris oryzae, the causal agent of brown leaf spot disease in rice, produces Ophiobolin A and Ophiobolin B during spore germination. apsnet.org These toxins are not essential for the initial infection but are thought to determine the extent of disease development. apsnet.org The production of these toxins by the fungus allows it to overcome host defenses and cause disease symptoms. nih.govjst.go.jp Studies have shown that the symptoms caused by the application of purified ophiobolins on host plants mimic those caused by the fungal infection itself. nih.govjst.go.jp Fungal secondary metabolites like ophiobolins can enhance virulence by inhibiting calmodulin signaling, which disrupts plant regulatory networks. nih.gov

Ophiobolin B and its analogs exert a range of detrimental effects on plant physiology. apexbt.comapsnet.orgmedchemexpress.com One of the most prominent effects is the inhibition of root and coleoptile elongation in a variety of plants. apsnet.org They also induce leaf chlorosis, which is the yellowing of leaf tissue due to a lack of chlorophyll. apsnet.org

At the cellular level, Ophiobolin B has been shown to inhibit proton extrusion in maize coleoptiles. apexbt.commedchemexpress.com This process is crucial for cell wall loosening and subsequent cell enlargement. Consequently, Ophiobolin B also inhibits cell enlargement. apexbt.commedchemexpress.com Furthermore, it has been found to interfere with ion transport, specifically inhibiting fusicoccin-promoted potassium uptake. apexbt.commedchemexpress.com These disruptions in fundamental physiological processes ultimately lead to the observed phytotoxic effects.

Ophiobolins generally exhibit non-host-selective phytotoxicity, meaning they are toxic to both host and non-host plants of the producing fungus. apsnet.orgucanr.edu For example, Ophiobolin A has been shown to inhibit root elongation and cause leaf chlorosis in rice, tomato, potato, and tobacco with similar sensitivity. apsnet.org However, the degree of toxicity can vary among different ophiobolin analogs and the plant species being tested. researchgate.netnih.govnih.gov

Some studies have noted a modulated activity of Ophiobolin B on different weed species. researchgate.netnih.gov While it can cause extensive necrosis on some plants, others may be less affected. researchgate.net The structural features of the ophiobolin molecule, such as the stereochemistry at certain carbon atoms and the presence of specific functional groups, are thought to be important for their phytotoxic activity. ulb.ac.be The response of plants to these toxins can also be influenced by the plant's own defense mechanisms.

Other Noteworthy Biological Activities (e.g., Antimicrobial, Nematocidal, Anti-Influenza, Immunomodulatory)

Beyond their cytotoxic and phytotoxic effects, ophiobolins, including Ophiobolin B, possess a broad spectrum of other biological activities. mdpi.comapexbt.comnih.gov

Antimicrobial Activity: Ophiobolins have demonstrated inhibitory activity against a range of microorganisms, including bacteria and fungi. caymanchem.comapexbt.comfrontiersin.orgnih.gov For instance, Ophiobolin B has shown antifungal effects against various zygomycetes. caymanchem.comapexbt.com Other ophiobolin analogs have exhibited activity against bacteria such as Enterococcus faecalis and Acinetobacter baumannii. frontiersin.org Some have even shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Nematocidal Activity: Several ophiobolins have been reported to possess nematocidal properties, indicating their potential as agents for controlling nematode infestations. nih.govnih.govjst.go.jp

Anti-Influenza Activity: Certain ophiobolin derivatives have been investigated for their antiviral properties, particularly against the influenza virus. mdpi.comnih.govnih.govresearchgate.netnih.govthieme-connect.com For example, 3-anhydro-6-hydroxy-ophiobolin A has demonstrated efficacy against influenza A virus both in vitro and in vivo. nih.gov The proposed mechanism involves inhibiting viral replication by enhancing the host's antiviral response through the production of interferons. researchgate.net

Immunomodulatory Activity: Some ophiobolin-related compounds have been found to possess immunomodulatory effects, suggesting they can influence the activity of the immune system. researchgate.netdntb.gov.ua For instance, certain sesterterpenes isolated from fungi have shown immunosuppressive properties. researchgate.net Additionally, some ophiobolins have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as iNOS and COX-2. nih.gov

Table 2: Other Biological Activities of Ophiobolins

Activity Compound(s) Target Organism/System Key Findings Reference(s)
Antimicrobial Ophiobolin B Zygomycetes fungi MIC value of 25-50 μg/ml. caymanchem.comapexbt.com
Bipolatoxin D, Ophiobolin A lactone Enterococcus faecalis, Acinetobacter baumannii MIC value of 8 µg/mL. frontiersin.org
Nematocidal Ophiobolin M, 6-epi-ophiobolin M Caenorhabditis elegans Potent inhibition. ulb.ac.be
Anti-Influenza 3-anhydro-6-hydroxy-ophiobolin A Influenza A virus Inhibits viral replication. nih.gov
Immunomodulatory Variecolin and related compounds Immune cells Immunosuppressive activity. researchgate.net
Anti-inflammatory Asperophiobolins Murine macrophages Inhibited NO production. nih.gov

Molecular and Cellular Mechanisms of Action of Ophiobolin B

Direct Molecular Targets and Binding Interactions

Ophiobolin B's biological activity is initiated through direct interactions with specific macromolecules, leading to a cascade of downstream effects. These interactions include both non-covalent and covalent modifications, which are crucial to its function.

Calmodulin Antagonism and Calcium Regulation Dysregulation

Ophiobolin B is a known inhibitor of calmodulin (CaM), a key calcium-binding protein that acts as a versatile transducer of calcium signals. toku-e.comscbt.comtheclinivex.com By binding to calmodulin, Ophiobolin B antagonizes its function, thereby disrupting the intricate regulation of calcium-dependent processes within the cell. toku-e.comscbt.comtheclinivex.comfermentek.com This inhibition can have far-reaching consequences, as calmodulin is involved in a multitude of cellular activities, including signal transduction, cell cycle progression, and cytoskeletal organization. nih.gov The interaction between ophiobolins and calmodulin has been studied, with specific lysine (B10760008) residues on the calmodulin molecule identified as binding sites. oup.com This antagonism disrupts the normal calcium signaling that is vital for maintaining cellular homeostasis. oncotarget.com

Covalent Modifications of Biological Macromolecules (e.g., Proteins, Phosphatidylethanolamine)

A significant aspect of Ophiobolin B's mechanism of action involves the formation of covalent adducts with biological macromolecules. The chemical structure of ophiobolins, featuring reactive electrophilic centers, allows them to react with nucleophilic residues on proteins and other molecules. nih.gov

Ophiobolin A, a closely related compound, has been shown to form covalent adducts with proteins by reacting with lysine and cysteine residues. nih.govelifesciences.org This covalent modification can alter the structure and function of the target proteins, leading to a disruption of their normal cellular roles. oncotarget.com The formation of Michael adducts with cysteine residues, for example, can interfere with proper protein folding and lead to cellular stress. oncotarget.com

Furthermore, research has identified phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes, as a molecular target of ophiobolin A. elifesciences.org The natural product reacts with the primary amine of PE to form covalent adducts, which can lead to the destabilization of the lipid bilayer. elifesciences.orgulb.ac.benih.gov This disruption of membrane integrity is believed to be a key contributor to the cytotoxic effects of ophiobolins. elifesciences.orgmdpi.com

Modulation of Intracellular Signaling Pathways

Ophiobolin B influences several critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation. Its ability to interfere with these cascades contributes significantly to its biological effects.

Disruption of Key Kinase Pathways (e.g., PI3K/Akt/mTOR, Ras/Raf/ERK, CDK/RB)

Ophiobolin A has been demonstrated to inhibit multiple oncogenic signaling pathways. cnr.itresearchgate.netnih.gov One of the primary targets is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. nih.govmdpi.commdpi.commdpi.com Inhibition of this pathway can lead to the induction of autophagy, a cellular process of self-digestion. nih.gov Specifically, studies have shown that ophiobolins can inhibit the phosphorylation of key components of this pathway, such as Akt and the downstream effector S6 ribosomal protein. researchgate.netnih.govnih.gov

The Ras/Raf/ERK pathway, also known as the MAPK/ERK pathway, is another critical signaling cascade involved in cell proliferation and differentiation that is affected by ophiobolins. wikipedia.orgfrontiersin.org Research indicates that Ophiobolin A can inhibit the phosphorylation of ERK, a key kinase in this pathway. researchgate.netnih.govresearchgate.net

Additionally, the CDK/RB pathway, which plays a crucial role in regulating the cell cycle, is also a target. researchgate.net Ophiobolin A has been found to inhibit the phosphorylation of the retinoblastoma protein (RB), a key tumor suppressor that controls cell cycle progression. researchgate.netnih.govresearchgate.net

Table 1: Effect of Ophiobolin A on Key Kinase Pathways

PathwayEffector ProteinEffect of Ophiobolin AReference
PI3K/Akt/mTORS6Inhibition of phosphorylation (IC50 = 1.9 ± 0.2 μM) nih.gov
Ras/Raf/ERKERKInhibition of phosphorylation (IC50 = 0.28 ± 0.02 μM) nih.gov
CDK/RBRBInhibition of phosphorylation (IC50 = 1.42 ± 0.1 μM) nih.gov

Interference with Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. nih.govmdpi.com This pathway's central component is β-catenin, whose levels are tightly controlled. mdpi.com In the absence of a Wnt signal, β-catenin is targeted for degradation. nih.gov Upon Wnt activation, β-catenin accumulates and translocates to the nucleus to activate target gene expression. nih.govmdpi.com There is evidence to suggest that ophiobolins can interfere with this pathway, potentially through the modulation of β-catenin levels or its interaction with other proteins. doria.firesearchgate.netwindows.net

Impact on Organellar Function and Cellular Homeostasis

The cellular effects of Ophiobolin B extend to the disruption of organellar function, which is critical for maintaining cellular homeostasis.

Mitochondria, the powerhouses of the cell, are significantly affected. Ophiobolin A has been shown to induce depolarization of the mitochondrial membrane potential, leading to mitochondrial dysfunction. plos.orgcnr.it This can trigger the production of reactive oxygen species (ROS) and fragmentation of the mitochondrial network. plos.orgcnr.it Studies have also revealed that Ophiobolin A can covalently target components of the electron transport chain, such as complex IV, leading to a collapse in mitochondrial metabolism and ATP depletion. nih.govacs.org

Mitochondrial Dysfunction and Energetic Collapse (e.g., Complex IV Engagement, Membrane Potential, ATP)

Ophiobolin B's cytotoxic activity is significantly linked to its ability to induce profound mitochondrial dysfunction, leading to a collapse in cellular energy production. researchgate.net A primary target within the mitochondria is Complex IV (cytochrome c oxidase) of the electron transport chain. acs.orgnih.gov

Chemoproteomic studies have revealed that Ophiobolin A, a closely related analog, covalently binds to specific subunits of Complex IV, namely cytochrome c oxidase subunit 5A (COX5A) and the mitochondrial hypoxia-induced gene 1 domain family member 2A (HIGD2A). acs.orgnih.govnih.govresearchgate.net This interaction leads to an initial, paradoxical activation of mitochondrial respiration. acs.orgnih.govnih.gov However, this hyperactivation is short-lived and ultimately detrimental.

The over-activation of Complex IV results in heightened mitochondrial oxidative stress and a subsequent compromise of the mitochondrial membrane potential. acs.orgnih.govnih.gov The dissipation of the membrane potential is a critical event, as it is essential for the synthesis of ATP through oxidative phosphorylation. nih.gov Consequently, following an initial, transient spike, mitochondrial ATP levels plummet, leading to a severe energy deficit within the cell. nih.govnih.gov This energetic collapse is a key contributor to the cytotoxic effects of ophiobolins. acs.orgnih.gov

FeatureObservation with Ophiobolin TreatmentReference
Initial Mitochondrial Respiration Activated acs.orgnih.gov
Mitochondrial ATP Levels Initial spike followed by depletion nih.govnih.gov
Mitochondrial Membrane Potential Compromised/Dissipated acs.orgnih.govnih.gov
Mitochondrial Oxidative Stress Heightened acs.orgnih.gov

Alterations in Redox Metabolism and Glutathione (B108866) Dynamics

Ophiobolin B significantly perturbs cellular redox balance, particularly impacting glutathione (GSH) metabolism. nih.gov In breast cancer cells that have undergone an epithelial to mesenchymal transition (EMT), Ophiobolin A has been shown to engage with metabolic proteins such as CISD3 and SLC25A40, leading to alterations in mitochondrial iron concentrations and an increase in glutathione production. biorxiv.orgresearchgate.net

This response suggests an activation of antioxidant defense mechanisms, likely mediated by the NRF2-ARE pathway, in an attempt to counteract the increased reactive oxygen species (ROS) generated by mitochondrial dysfunction. biorxiv.org However, at higher concentrations, these protective mechanisms may be overwhelmed. biorxiv.org

Membrane Destabilization and Permeabilization

A distinct and critical mechanism of action for ophiobolins involves the direct destabilization and permeabilization of cellular membranes. elifesciences.orgfrontiersin.orgresearchgate.net This effect is primarily mediated by a covalent interaction between the ophiobolin molecule and phosphatidylethanolamine (PE), a key phospholipid component of cell membranes. elifesciences.orgfrontiersin.orgnih.gov

Ophiobolin A, being a lipophilic compound, can accumulate within the phospholipid bilayer of the plasma membrane. nih.gov Here, it reacts with the primary amine headgroup of PE to form a covalent adduct. elifesciences.orgfrontiersin.orgnih.gov This modification is significant because it transforms the small, polar headgroup of PE into a bulky and hydrophobic structure. nih.gov

The formation of these PE-ophiobolin adducts disrupts the biophysical properties of the lipid bilayer, leading to membrane destabilization and increased permeability. elifesciences.orgfrontiersin.orgnih.gov This can manifest as the formation of pores, resulting in cell lysis and death. frontiersin.orgresearchgate.net The extent of membrane permeabilization has been shown to be dependent on the concentration of both the ophiobolin and the PE content of the membrane. elifesciences.org This mechanism highlights a direct physical assault on the structural integrity of the cell as a key component of Ophiobolin B's cytotoxicity.

Elucidation of Context-Dependent Mechanisms

The cytotoxic effects of ophiobolins can be context-dependent, varying based on the specific cancer type and cellular state. nih.govbiorxiv.org For instance, the sensitivity to Ophiobolin A has been shown to be particularly pronounced in cancer cells that have undergone an epithelial to mesenchymal transition (EMT). biorxiv.org This enhanced sensitivity in EMT-positive cells appears to be mediated by the mitochondria and is linked to metabolic dependencies on pathways that limit reactive oxygen species (ROS). biorxiv.org

In lung cancer cells, the primary mechanism appears to be the targeting of Complex IV, leading to metabolic collapse. acs.orgnih.govnih.govresearchgate.net In contrast, studies on other cancer cell lines have emphasized the role of membrane destabilization through the formation of adducts with phosphatidylethanolamine. elifesciences.orgfrontiersin.org The cytotoxic effects of various ophiobolin members have been attributed to the perturbation of numerous biological molecules and cell signaling nodes, suggesting that the predominant mechanism of cell killing can be specific to the cellular context. nih.gov This highlights the importance of considering the specific cellular background when investigating the mechanism of action of Ophiobolin B.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Ophiobolin B Derivatives

Synthetic Methodologies for Ophiobolin B and Analogues

The synthesis of Ophiobolin B and its analogues is a formidable task due to the molecule's complex 5-8-5 tricyclic carbon skeleton, which is adorned with multiple stereocenters. nih.govacs.org Over the years, various synthetic strategies have been devised to construct this challenging framework. beilstein-journals.org

Challenges in Total Synthesis and Stereochemical Control

The total synthesis of ophiobolins is fraught with challenges, primarily stemming from the construction of the central eight-membered ring and the precise control of stereochemistry across the numerous chiral centers. nih.govacs.org Early synthetic endeavors were often characterized by lengthy reaction sequences. For instance, the total synthesis of Ophiobolin C required 38 steps, while Ophiobolin A was achieved in 47 steps. acs.org These protracted routes limit the accessibility of these compounds for in-depth biological evaluation and the generation of diverse analogues. nih.gov

A key hurdle is the stereoselective formation of the 5-8-5 fused ring system. nih.gov The relative and absolute stereochemistry of the multiple contiguous stereocenters must be rigorously controlled to achieve the naturally occurring isomer, as even minor changes in stereochemistry can dramatically impact biological activity. nih.gov For example, the stereochemistry at the C-6 position is known to be a critical determinant of the biological effects of ophiobolins. ulb.ac.be

Strategic Approaches in Chemical Synthesis (e.g., Radical Cascades, Pharmacophore-Directed Retrosynthesis)

To address the challenges of efficiency and stereocontrol, chemists have explored innovative synthetic strategies. These approaches often aim to mimic aspects of the natural biosynthetic pathway or employ powerful bond-forming reactions to rapidly assemble the core structure. nih.gov

Radical Cascades: One of the most elegant and efficient strategies developed for the synthesis of ophiobolins involves the use of radical cascade reactions. nih.govresearchgate.net This approach, pioneered by Maimone and coworkers, allows for the rapid construction of the complex 5-8-5 fused ring system from a linear precursor in a single step. nih.govacs.org Inspired by the cyclase-mediated biosynthesis of terpenes, this strategy utilizes a radical-initiated cyclization cascade to forge the intricate polycyclic framework. nih.gov A notable achievement of this methodology is the nine-step total synthesis of (–)-6-epi-ophiobolin N. nih.govacs.org This synthesis showcases the power of a programmed 8-endo/5-exo radical cascade cyclization to efficiently assemble the core structure. nih.govbeilstein-journals.org A key innovation in this synthesis was the use of a chiral small-molecule thiol catalyst to control the stereochemical outcome of the radical cyclization, overriding the inherent diastereoselectivity of the reaction. nih.gov

Pharmacophore-Directed Retrosynthesis (PDR): Another powerful strategy for the synthesis and exploration of ophiobolin analogues is pharmacophore-directed retrosynthesis (PDR). nih.govtdl.orgrsc.org This approach focuses on identifying the key structural elements (the pharmacophore) responsible for the biological activity of the natural product. The retrosynthetic analysis is then guided by the need to efficiently construct these essential features, often leading to simplified analogues that retain the desired biological activity. nih.gov The application of PDR to Ophiobolin A has led to the synthesis of simplified bicyclic derivatives that still exhibit anticancer activity. nih.govdanielromogroup.com This strategy allows for a more focused and efficient exploration of the SAR of the ophiobolin scaffold. nih.govtdl.org

Other notable synthetic strategies that have been employed in the synthesis of ophiobolins and related 5-8-5 tricyclic systems include:

Ring-Closing Metathesis (RCM): RCM has been a valuable tool for the formation of the central eight-membered ring in several synthetic approaches to ophiobolins. beilstein-journals.orgresearchgate.netresearchgate.net

Nozaki–Hiyama–Kishi (NHK) Cyclization: This reaction has also been successfully applied to forge the cyclooctane (B165968) ring of the ophiobolin framework. beilstein-journals.org

[5+2+1] Cycloaddition: Rhodium-catalyzed [5+2+1] cycloaddition reactions have been utilized to efficiently construct the 5-8-5 tricyclic ring system. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of ophiobolins and their biological activity is crucial for the design of more potent and selective therapeutic agents. SAR studies involve systematically modifying the structure of the parent compound and evaluating the impact of these changes on its biological effects. nih.govulb.ac.be

Identification of Key Pharmacophores for Biological Activities

Through extensive SAR studies, several key structural features, or pharmacophores, have been identified as being critical for the biological activities of ophiobolins. nih.gov One of the most important pharmacophoric elements is the C5, C21-dicarbonyl functionality. nih.gov Natural ophiobolins and synthetic analogues that lack this moiety are generally inactive. nih.gov This dialdehyde (B1249045) functionality is believed to be involved in covalent interactions with biological targets, such as primary amines on proteins or lipids, through a Paal-Knorr pyrrole (B145914) formation reaction. nih.govnih.gov

Impact of Structural Modifications on Potency and Selectivity (e.g., stereochemistry at C-6, C-3 variations, side-chain modifications)

Systematic modifications of the ophiobolin scaffold have provided valuable insights into the structural requirements for potency and selectivity.

Stereochemistry at C-6: The stereochemistry at the C-6 position is a critical determinant of biological activity. ulb.ac.be Ophiobolins with a 6S stereochemistry generally exhibit stronger phytotoxic, antibacterial, and nematocidal activities than their 6R (6-epi) counterparts. nih.gov This highlights the importance of precise stereochemical control in the synthesis of bioactive ophiobolin analogues.

C-3 Variations: The hydroxyl group at the C-3 position has been identified as an important feature for phytotoxicity and is also considered indispensable for the strong cytotoxic activity of ophiobolins against leukemia cells. ulb.ac.bemdpi.comresearchgate.net Modifications at this position, such as dehydration to an enone, can significantly impact the biological profile. nih.govchemrxiv.org

Side-Chain Modifications: The side chain attached to the D-ring also contributes to the biological activity of ophiobolins. The presence of a tetrahydrofuran (B95107) ring between C-14 and C-17 has been shown to enhance phytotoxic, antifungal, and anticancer activities in many cases. nih.gov However, the impact of this feature can be context-dependent. mdpi.com

The following table summarizes the impact of key structural features on the biological activity of ophiobolins:

Structural FeatureImpact on Biological Activity
C5, C21-Dicarbonyl Essential for anticancer activity; involved in covalent target modification. nih.gov
A-Ring α,β-Unsaturated Ketone Important for anti-inflammatory effects. researchgate.net
C-6 Stereochemistry 6S configuration generally leads to higher potency than 6R (epi) configuration. ulb.ac.benih.gov
C-3 Hydroxyl Group Important for phytotoxicity and cytotoxicity against leukemia cells. ulb.ac.bemdpi.com
C14-C17 Tetrahydrofuran Ring Often enhances phytotoxic, antifungal, and anticancer activities. nih.gov

Design and Evaluation of Novel Synthetic Derivatives

The insights gained from SAR studies have guided the design and synthesis of novel ophiobolin derivatives with improved potency, selectivity, and drug-like properties. mdpi.comnih.govresearchgate.netnih.gov By focusing on the key pharmacophoric elements and introducing strategic modifications, researchers aim to develop new anticancer agents with enhanced therapeutic potential. researchgate.net

The PDR approach has been particularly fruitful in this regard, leading to the creation of simplified bicyclic and monocyclic analogues that retain the core pharmacophore and exhibit anticancer activity. nih.gov These simplified structures are more synthetically accessible, facilitating the rapid generation of diverse libraries for biological screening. nih.gov

Furthermore, the development of dimeric conjugates of ophiobolins represents an innovative strategy to enhance their anticancer activity. mdpi.com These dimeric structures are designed to crosslink their biological targets, potentially leading to a significant increase in potency compared to their monomeric counterparts. mdpi.com

The ongoing efforts in the design and evaluation of novel ophiobolin derivatives, coupled with a deeper understanding of their mechanism of action, hold great promise for the development of new and effective cancer therapies. ulb.ac.bemdpi.com

Translational Research and Future Directions for Ophiobolin B

Collaborative Research Avenues and Interdisciplinary Studies

The translational journey of Ophiobolin B from a fungal secondary metabolite to a potential therapeutic agent is fundamentally reliant on a network of collaborative research and interdisciplinary studies. The complexity of its discovery, synthesis, mechanism of action elucidation, and preclinical development necessitates the integration of expertise from diverse scientific fields. Future advancements in understanding and utilizing Ophiobolin B will be significantly accelerated by fostering synergistic partnerships between researchers in mycology, chemistry, pharmacology, oncology, and computational biology.

A primary area of collaboration lies at the intersection of mycology and chemistry . Mycologists are essential for the initial stages of discovery, involving the isolation and cultivation of fungal strains that produce Ophiobolin B, such as those from the Bipolaris and Aspergillus genera. Collaboration with natural product chemists is crucial for the extraction, purification, and structural elucidation of Ophiobolin B and its analogues from fungal cultures. This partnership is not linear; chemists can provide feedback to mycologists on the chemical diversity of metabolites produced under different culture conditions, potentially leading to the discovery of novel ophiobolins with enhanced therapeutic properties through techniques like co-culturing or epigenetic modification of the fungal strains.

The progression of Ophiobolin B as a drug candidate is heavily dependent on the synergy between synthetic chemistry, medicinal chemistry, and pharmacology . Given that the natural production of ophiobolins can be limited, organic chemists play a pivotal role in developing total synthesis routes to ensure a consistent and scalable supply for extensive biological testing. This collaboration allows for the creation of a diverse library of Ophiobolin B analogues. Medicinal chemists can then work in concert with pharmacologists and cancer biologists to establish structure-activity relationships (SAR). For instance, by systematically modifying the functional groups on the Ophiobolin B scaffold, researchers can identify which parts of the molecule are critical for its anticancer activity and potentially design derivatives with improved potency and selectivity.

A significant frontier for interdisciplinary research is the integration of synthetic biology and pharmacology . Synthetic biology offers a promising alternative to chemical synthesis for the production of Ophiobolin B. This involves identifying the biosynthetic gene clusters responsible for ophiobolin production in fungi and heterologously expressing them in more tractable microbial hosts like Saccharomyces cerevisiae. Collaboration between synthetic biologists and pharmacologists is essential to ensure that the engineered strains produce biologically active Ophiobolin B and to explore the potential for generating novel, non-natural derivatives through pathway engineering. This approach could lead to a sustainable and cost-effective production platform for preclinical and clinical development.

Understanding the intricate mechanisms of action of Ophiobolin B requires a close collaboration between chemical biology, molecular biology, and oncology . Chemical biologists can design and synthesize chemical probes based on the Ophiobolin B structure to identify its direct molecular targets within cancer cells. These findings can then be validated by molecular biologists and oncologists using techniques such as genetic screening and chemoproteomic platforms to understand how target engagement leads to cancer cell death. For example, research on the related Ophiobolin A has demonstrated that it can covalently modify proteins and lipids, and similar interdisciplinary approaches are needed to fully elucidate the targets of Ophiobolin B.

Finally, the translation of preclinical findings into potential clinical applications will necessitate collaboration between pharmacologists, toxicologists, and clinical oncologists . This includes comprehensive studies on the pharmacokinetic and pharmacodynamic properties of Ophiobolin B, as well as rigorous assessment of its safety profile. Such collaborations are vital for designing informative clinical trials and ultimately determining the therapeutic potential of Ophiobolin B in treating human cancers.

The following table summarizes the key interdisciplinary collaborations crucial for the future development of Ophiobolin B:

Collaborating Disciplines Key Research Areas Potential Outcomes
Mycology & Natural Product ChemistryIsolation and identification of new ophiobolin-producing fungal strains; structure elucidation of novel analogues.Discovery of new Ophiobolin B derivatives with potentially superior properties.
Synthetic Chemistry & PharmacologyDevelopment of scalable total synthesis routes for Ophiobolin B; creation of analogue libraries for SAR studies.A sustainable supply of Ophiobolin B for research and development of optimized drug candidates.
Synthetic Biology & Bioprocess EngineeringEngineering of microbial hosts for the heterologous production of Ophiobolin B; optimization of fermentation conditions.Cost-effective and scalable production of Ophiobolin B and its derivatives.
Chemical Biology & OncologyDesign of chemical probes to identify molecular targets; elucidation of the mechanism of anticancer action in various cancer models.A deeper understanding of the therapeutic potential and limitations of Ophiobolin B, enabling targeted clinical strategies.
Pharmacology & Clinical OncologyPreclinical evaluation of efficacy, pharmacokinetics, and toxicology; design and execution of clinical trials.Translation of basic research findings into potential new cancer therapies.

Q & A

Q. What spectroscopic methods are essential for confirming the stereochemistry of Ophiobolin B?

To determine stereochemistry, employ 1D/2D NMR (¹H, ¹³C, NOESY) to analyze chemical shifts and nuclear Overhauser effect (NOE) correlations. For example, NOE correlations were critical in confirming the A/B-cis or trans ring conformation in ophiobolin analogs . When chemical shifts for protons like H2, H4, and H8 are ambiguous (e.g., small shielding/deshielding differences), prioritize NOE data over shift comparisons alone .

Q. How should researchers design cytotoxicity assays to evaluate Ophiobolin B’s bioactivity?

Use concentration-response curves (e.g., LC₅₀ values) for target cells (e.g., chronic lymphocytic leukemia (CLL) cells) and normal cell controls (e.g., lung fibroblasts). In studies, Ophiobolin B exhibited LC₅₀ values of 1–8 nM against CLL cells but required 10 nM to affect fibroblasts, highlighting selectivity . Include apoptosis markers (Annexin-V/7-AAD staining, caspase-3 activation assays) to confirm mechanistic pathways .

Q. What are the best practices for reporting experimental procedures in Ophiobolin B studies?

Q. How can structural-activity relationship (SAR) studies resolve bioactivity discrepancies among ophiobolin analogs?

Compare analogs with specific structural modifications (e.g., epimerization at C6, A/B ring conformation). For example:

  • Ophiobolin B (A/B-trans) showed higher cytotoxicity than 6-epi analogs (A/B-cis), which lost activity at 100-fold higher concentrations .
  • Use purchased standards (e.g., 3-anhydroophiobolin A) and isolated derivatives to map functional group contributions (Figure 7 in ) . Validate findings with molecular docking or in silico modeling to predict binding interactions.

Q. What strategies address contradictions in stereochemical assignments from NMR data?

When NMR shifts are inconclusive (e.g., <0.6 ppm variations for H2/H8):

  • Cross-validate with biosynthetic pathway stereospecificity (e.g., conserved stereocenters in ophiobolins due to enzyme specificity) .
  • Supplement with X-ray crystallography or computational chemistry (e.g., density functional theory (DFT) calculations) to resolve ambiguities.

Q. How should researchers analyze discrepancies in apoptosis induction between Ophiobolin B and its analogs?

Employ multiparametric flow cytometry with Annexin-V/7-AAD and caspase-3 activation markers. For instance, while Ophiobolin B induced apoptosis in CLL cells, inactive analogs (e.g., 6-epiophiobolin K) required 100-fold higher doses, suggesting structural specificity in pro-apoptotic mechanisms . Use RNA-seq or proteomics to identify differential pathway activation (e.g., Bcl-2 family regulation).

Q. What methodological considerations are critical for validating cytotoxicity data across studies?

  • Standardize cell lines, culture conditions, and assay durations (e.g., 48–72 hr exposure).
  • Include positive controls (e.g., chaetoglobosin A for apoptosis ) and validate results with orthogonal assays (e.g., ATP-based viability tests).
  • Address confounding variables (e.g., batch-to-batch compound stability, solvent effects) through repeated trials and stability studies .

Methodological and Data Analysis Questions

Q. How can researchers optimize literature reviews to identify gaps in ophiobolin research?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries:

  • Population: Cancer cell types (e.g., CLL, solid tumors).
  • Intervention: Ophiobolin B vs. analogs (e.g., ophiobolin A, 3-anhydro derivatives).
  • Outcome: LC₅₀, apoptosis markers, selectivity ratios . Use databases like PubMed with Boolean operators (AND/OR/NOT) to filter studies by bioactivity, structural data, or mechanisms .

Q. What statistical approaches are recommended for analyzing bioactivity data with high variability?

  • Use non-linear regression (e.g., log(inhibitor) vs. response curves) to calculate LC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple analogs.
  • Report confidence intervals and p-values to quantify uncertainty .

Q. How should researchers handle conflicting bioactivity results between in-house and published data?

  • Replicate experiments under identical conditions (e.g., cell density, serum concentration).
  • Cross-check compound purity via HPLC and NMR.
  • Consult structural analogs’ data (e.g., ophiobolin A vs. B) to identify trends in SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.